molecular formula C12H16N2O B5599057 N-[(E)-benzylideneamino]pentanamide

N-[(E)-benzylideneamino]pentanamide

Cat. No.: B5599057
M. Wt: 204.27 g/mol
InChI Key: CIPKCSNICTWTSG-JLHYYAGUSA-N
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Description

N-[(E)-benzylideneamino]pentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzylideneamino group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]pentanamide typically involves the condensation reaction between benzaldehyde and pentanamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:

    Condensation Reaction: Benzaldehyde reacts with pentanamide in the presence of an acid or base catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N-[(E)-benzylamino]pentanamide.

    Substitution: Substituted derivatives with different functional groups replacing the benzylidene group.

Scientific Research Applications

N-[(E)-benzylideneamino]pentanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]pentanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentanamide: A simpler amide without the benzylidene group.

    Benzylideneamino derivatives: Compounds with similar imine groups but different amide backbones.

Uniqueness

N-[(E)-benzylideneamino]pentanamide is unique due to the presence of both the benzylidene and pentanamide groups, which confer specific chemical and physical properties

Properties

IUPAC Name

N-[(E)-benzylideneamino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-3-9-12(15)14-13-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,15)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPKCSNICTWTSG-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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